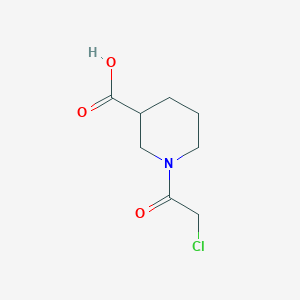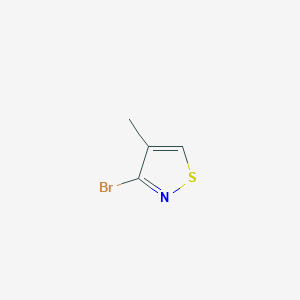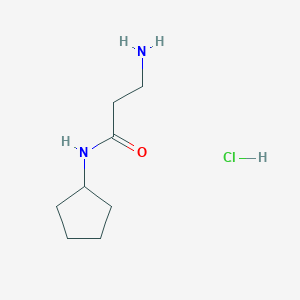![molecular formula C15H23Cl2NO B1441115 2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-01-5](/img/structure/B1441115.png)
2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride
Übersicht
Beschreibung
“2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring (a six-membered ring with one nitrogen atom), attached to a 2-chloro-4,6-dimethylphenoxyethyl group .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Organic Synthesis
This compound can be used in microwave-assisted organic synthesis to create various heterocyclic compounds, such as 2-anilinopyrimidines. The use of microwave irradiation can significantly reduce reaction times and improve yields while minimizing by-product formation .
Aromatic Nucleophilic Substitution Reactions
In the field of organic chemistry, this compound is valuable for aromatic nucleophilic substitution reactions. It can act as a starting material for synthesizing bioactive molecules, particularly those with potential fungicidal and pesticidal properties .
Kinase Inhibition for Cancer Therapy
Derivatives of this compound have been evaluated as kinase inhibitors, showing antiproliferative activity against cancer cell lines. This suggests its potential use in the development of new anticancer therapies .
Supramolecular Chemistry
The compound can play a role in the generation of supramolecular networks for molecular recognition. This application is crucial in the development of sensors and novel materials for various scientific purposes .
Pharmacologically Active Decorated Diazines
As a part of decorated diazines, this compound can be used to synthesize pharmacologically active molecules. These molecules have a wide range of applications, including antimicrobial, antifungal, and antiparasitic activities .
Drug Development
The structural diversity of derivatives from this compound makes it a “privileged scaffold” in drug development. It can lead to the creation of drugs with improved druglikeness and ADME-Tox properties, which are essential for successful pharmaceuticals .
Synthesis of Vitamin B1 Intermediates
This compound can be utilized in the synthesis of key intermediates for Vitamin B1, which is vital for maintaining healthy nerve and heart function .
Enzyme Inhibition
It may serve as an inhibitor for various enzymes, such as pyruvate dehydrogenase kinase. Inhibiting this enzyme has implications for treating diseases like diabetes and cancer .
Eigenschaften
IUPAC Name |
2-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11-9-12(2)15(14(16)10-11)18-8-6-13-5-3-4-7-17-13;/h9-10,13,17H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUFGKZRAPXZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCC2CCCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)

![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)



